molecular formula C21H21ClN4OS B12431850 (1S,2S)-2-(4-(5-((5-Chloropyridin-2-yl)thio)-1-(11C)methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide CAS No. 1242441-58-2

(1S,2S)-2-(4-(5-((5-Chloropyridin-2-yl)thio)-1-(11C)methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide

Cat. No.: B12431850
CAS No.: 1242441-58-2
M. Wt: 411.9 g/mol
InChI Key: WRBFPGYDKJBYBI-LGNYVVAJSA-N
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Description

11C-MK-3168 is a novel positron emission tomography (PET) tracer specifically designed for imaging fatty acid amide hydrolase (FAAH) in the brain. FAAH is an enzyme responsible for the degradation of anandamide, a neurotransmitter involved in pain, mood, and appetite regulation. Inhibition of FAAH results in analgesic and anti-inflammatory effects, making 11C-MK-3168 a valuable tool in both clinical and research settings .

Preparation Methods

The synthesis of 11C-MK-3168 involves the incorporation of carbon-11, a radioactive isotope, into the molecular structure. The synthetic route typically starts with the preparation of a precursor compound, which is then labeled with carbon-11 using a radiochemical synthesis module. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium on carbon. The final product is purified using high-performance liquid chromatography (HPLC) to ensure radiochemical and chemical purity .

Chemical Reactions Analysis

11C-MK-3168 primarily undergoes reactions typical of PET tracers, including radiolabeling and subsequent metabolic transformations in biological systems. The compound is designed to be stable under physiological conditions, but it can undergo hydrolysis and oxidation in vivo. Common reagents used in its synthesis include carbon-11 labeled methyl iodide and various organic solvents. The major products formed from these reactions are the labeled PET tracer and its metabolites .

Scientific Research Applications

11C-MK-3168 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and dynamics of FAAH inhibition. In biology and medicine, it serves as a diagnostic tool for imaging FAAH activity in the brain, aiding in the understanding of neurological disorders such as chronic pain, anxiety, and depression. The compound is also used in preclinical and clinical trials to evaluate the efficacy of new FAAH inhibitors .

Mechanism of Action

The mechanism of action of 11C-MK-3168 involves its binding to FAAH, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of anandamide, leading to increased levels of this neurotransmitter in the brain. The elevated anandamide levels result in analgesic and anti-inflammatory effects. The molecular targets of 11C-MK-3168 include the active site of FAAH, and the pathways involved are primarily related to the endocannabinoid system .

Comparison with Similar Compounds

11C-MK-3168 is unique in its high selectivity and affinity for FAAH compared to other PET tracers. Similar compounds include 11C-FAAH-1906 and other FAAH inhibitors. While 11C-FAAH-1906 also targets FAAH, it has different pharmacokinetic properties and brain permeability. 11C-MK-3168 is preferred for its rapid brain uptake and specific signal in FAAH-enriched regions, making it a superior choice for imaging studies .

Properties

CAS No.

1242441-58-2

Molecular Formula

C21H21ClN4OS

Molecular Weight

411.9 g/mol

IUPAC Name

(1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-(111C)methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1/i3-1

InChI Key

WRBFPGYDKJBYBI-LGNYVVAJSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N(C=N3)[11CH3])SC4=NC=C(C=C4)Cl

Canonical SMILES

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C

Origin of Product

United States

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